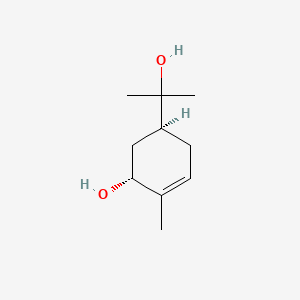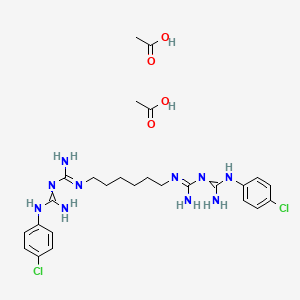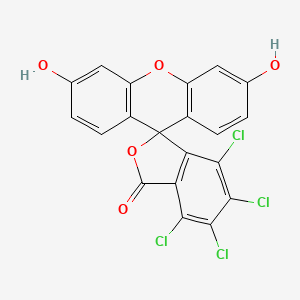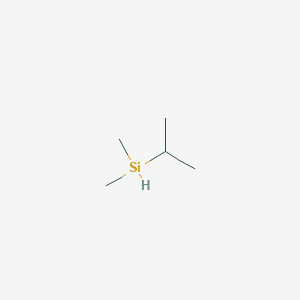
Dimethyl(isopropyl)silane
Overview
Description
Dimethyl(isopropyl)silane, with the chemical formula (CH₃)₂CHSiH(CH₃)₂, is an organic silicon compound. It is a colorless liquid known for its low surface tension and low viscosity . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Dimethyl(isopropyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of isopropylmagnesium chloride with dimethylchlorosilane under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to proceed efficiently. Industrial production methods often involve the use of specialized reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Dimethyl(isopropyl)silane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of Si-H bonds to unsaturated compounds like alkenes, often catalyzed by platinum or other transition metal catalysts.
The major products formed from these reactions include organosilanes, silanols, and siloxanes, which have various applications in materials science and organic synthesis .
Scientific Research Applications
Dimethyl(isopropyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl(isopropyl)silane exerts its effects involves its ability to donate hydride ions (H⁻) in reduction reactions. This property makes it a valuable reducing agent in organic synthesis . The compound’s molecular targets include unsaturated bonds in alkenes and carbonyl groups in ketones and aldehydes . The pathways involved often require the presence of catalysts to facilitate the transfer of hydride ions and achieve the desired chemical transformations .
Comparison with Similar Compounds
Dimethyl(isopropyl)silane can be compared with other similar compounds such as:
Dimethylphenylsilane: This compound has a phenyl group instead of an isopropyl group, which affects its reactivity and applications.
Chlorotriethylsilane: This silane contains three ethyl groups and a chlorine atom, making it more reactive in substitution reactions.
Triisopropylsilyl chloride: With three isopropyl groups, this compound is bulkier and often used in protecting group chemistry.
This compound is unique due to its balance of reactivity and stability, making it versatile for various chemical processes and industrial applications .
Properties
IUPAC Name |
dimethyl(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14Si/c1-5(2)6(3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRAZPOUDJHBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18209-61-5 | |
| Record name | Dimethyl(1-methylethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18209-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


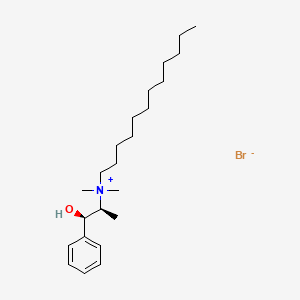
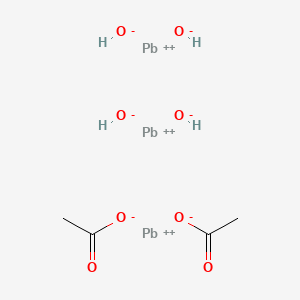
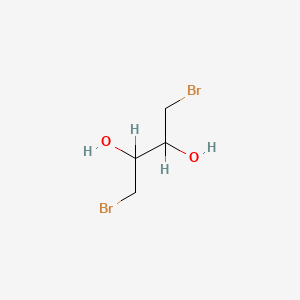
![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B7799551.png)
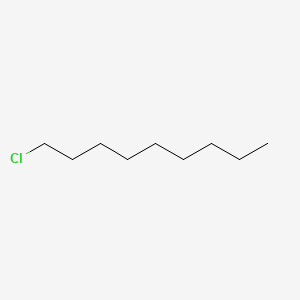

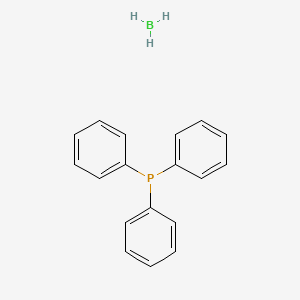
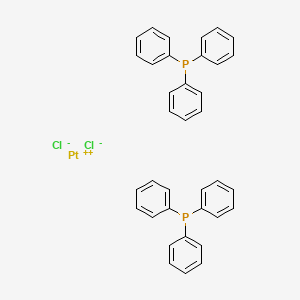
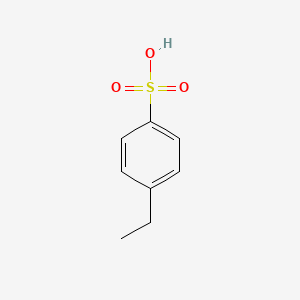
![Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1alpha,2beta,5alpha)]-](/img/structure/B7799610.png)
